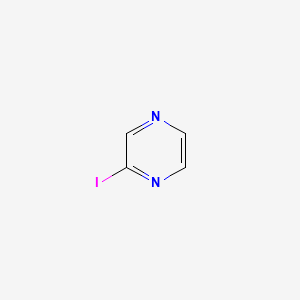

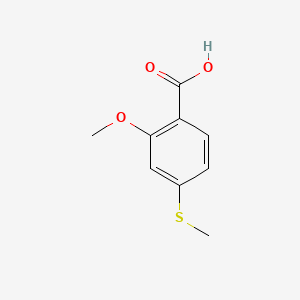

![molecular formula C12H7FN2OS B1298743 5-(4-フルオロフェニル)チエノ[2,3-d]ピリミジン-4(3H)-オン CAS No. 35978-37-1](/img/structure/B1298743.png)

5-(4-フルオロフェニル)チエノ[2,3-d]ピリミジン-4(3H)-オン

概要

説明

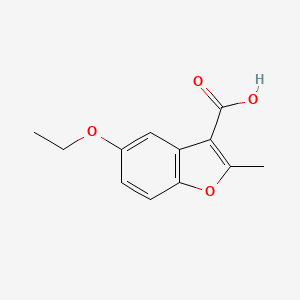

5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-one is a chemical compound with the CAS Number: 35978-37-1. It has a molecular weight of 246.26 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16). The compound has been used in the study of Tyrosine-protein kinase receptors .Physical and Chemical Properties Analysis

This compound is a powder at room temperature. It has a melting point of 190-192 degrees Celsius .科学的研究の応用

上皮成長因子受容体阻害剤

この化合物は、テトラヒドロベンゾ[4,5]チエノ[2,3-d]ピリミジンの誘導体であり、上皮成長因子受容体(EGFR)阻害剤としての生物学的活性を有することが合成および特性評価されています . EGFR阻害剤は、肺がんや大腸がんなどの様々な種類の癌の治療に使用されています .

抗腫瘍活性

この化合物は、強力な抗腫瘍活性を示しています。 特に、標的化合物の1つである4-[2-(1-ピペリジル)カルボニルメトキシフェンチオ]-5,6,7,8-テトラヒドロベンゾ[4,5]チエノ[2,3-d]ピリミジンは、最も強力な抗腫瘍活性を示しました . これは、この化合物が新しい抗がん剤の開発に使用できることを示唆しています .

VEGFR-2阻害剤

この化合物は、VEGFR-2を阻害する能力について、インビトロで合成および試験されています . VEGFR-2は、癌の治療における重要な標的であり、血管新生、つまり既存の血管から新しい血管が形成される過程において重要な役割を果たしています . そのため、VEGFR-2を阻害すると、腫瘍の増殖と転移を抑制するのに役立ちます .

抗増殖効果

この化合物は、MCF-7およびHepG2がん細胞株に対して優れた抗増殖効果を示しています . これは、この化合物が癌細胞の増殖を抑制し、それによって腫瘍の増殖を抑制するために使用できることを示唆しています .

細胞周期停止の誘導

この化合物は、G2/M期で細胞周期停止を誘導することが判明しています . これは、この化合物が癌細胞の分裂と増殖を抑制することができ、それによって疾患の進行を遅らせるのに役立つことを意味します .

アポトーシスの促進

この化合物は、MCF-7癌細胞におけるアポトーシスを促進することが示されています . アポトーシスは、プログラムされた細胞死であり、この過程を癌細胞で促進すると、腫瘍の増殖と転移を抑制するのに役立ちます .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用機序

Target of Action

The compound 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has also been designed and synthesized to target VEGFR-2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.

Mode of Action

It is believed to interact with its targets (mycobacterium tuberculosis h37ra, mycobacterium bovis bcg, and vegfr-2) and induce changes that lead to its antimycobacterial and anticancer activities .

Result of Action

The compound has shown significant antimycobacterial activity, suggesting it could be effective in treating tuberculosis . Additionally, it has demonstrated potential anticancer activities, particularly against cancer types where VEGFR-2 plays a role .

生化学分析

Biochemical Properties

5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in the context of its potential as an antitubercular agent. This compound has been shown to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis . The interaction of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one with enzymes such as the epidermal growth factor receptor (EGFR) kinase is of particular interest. Molecular docking studies have suggested that this compound can bind to the active site of EGFR, potentially inhibiting its activity . Additionally, 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one may interact with other proteins and biomolecules involved in cellular signaling pathways, further influencing its biochemical properties.

Cellular Effects

The effects of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the epidermal growth factor receptor kinase can lead to alterations in downstream signaling pathways, affecting cell proliferation and survival . Furthermore, 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one has demonstrated cytotoxicity against certain cell lines, indicating its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules such as the epidermal growth factor receptor kinase. By binding to the active site of this enzyme, 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one can inhibit its activity, leading to downstream effects on cellular signaling pathways . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, further contributing to its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one can occur under specific environmental factors, which may influence its efficacy and potency over time. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in the context of its antitubercular activity .

Dosage Effects in Animal Models

The effects of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. Research has demonstrated that this compound exhibits a dose-dependent response, with higher doses leading to increased therapeutic effects as well as potential toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without causing significant toxicity. At high doses, 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one may induce adverse effects, highlighting the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . The effects of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one on metabolic flux and metabolite levels have been studied to understand its impact on cellular metabolism and overall biochemical activity.

Transport and Distribution

The transport and distribution of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one within cells and tissues are critical factors that influence its efficacy and activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, the localization and accumulation of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one in specific tissues can affect its therapeutic potential and toxicity profile. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in therapeutic applications.

Subcellular Localization

The subcellular localization of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

特性

IUPAC Name |

5-(4-fluorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARIIFLATJJEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=C2C(=O)NC=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352480 | |

| Record name | 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35978-37-1 | |

| Record name | 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What do the crystal structures reveal about how 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one interacts with the Tyrosine-protein kinase receptor?

A1: While the provided abstracts do not detail the specific interactions, they confirm that crystal structures of the Tyrosine-protein kinase receptor in complex with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one have been successfully obtained [, ]. This is a crucial first step in understanding the binding mode of this molecule. Analyzing these structures can reveal key interacting residues, the conformation of the binding site, and potential hydrogen bonding or hydrophobic interactions. This information is essential for structure-based drug design and optimization of this compound as a potential inhibitor.

Q2: Besides 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, the second paper mentions a co-crystallized inhibitor. What insights can be gained from studying the binding of multiple inhibitors to the same target?

A2: Comparing the binding modes of different inhibitors, such as 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one and 5-{[2,4-dichloro-5-(pyridin-2-yl)benzene-1-carbonyl]amino}-N-(2-hydroxy-2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide [], within the Tyrosine-protein kinase receptor's binding site provides valuable information for structure-activity relationship (SAR) studies. By identifying common binding interactions and differences in binding affinities, researchers can gain insights into the key structural features that contribute to potency and selectivity. This knowledge can guide the design of novel and more potent inhibitors targeting this receptor.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

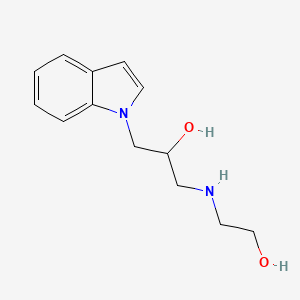

![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)

![N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide](/img/structure/B1298683.png)